N-(2-Morpholinoethyl)cyclohexanecarboximidamide N-(2-Morpholinoethyl)cyclohexanecarboximidamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15845585
InChI: InChI=1S/C13H25N3O/c14-13(12-4-2-1-3-5-12)15-6-7-16-8-10-17-11-9-16/h12H,1-11H2,(H2,14,15)
SMILES:
Molecular Formula: C13H25N3O
Molecular Weight: 239.36 g/mol

N-(2-Morpholinoethyl)cyclohexanecarboximidamide

CAS No.:

Cat. No.: VC15845585

Molecular Formula: C13H25N3O

Molecular Weight: 239.36 g/mol

* For research use only. Not for human or veterinary use.

N-(2-Morpholinoethyl)cyclohexanecarboximidamide -

Specification

Molecular Formula C13H25N3O
Molecular Weight 239.36 g/mol
IUPAC Name N'-(2-morpholin-4-ylethyl)cyclohexanecarboximidamide
Standard InChI InChI=1S/C13H25N3O/c14-13(12-4-2-1-3-5-12)15-6-7-16-8-10-17-11-9-16/h12H,1-11H2,(H2,14,15)
Standard InChI Key ZTHKUKDGLHKBAL-UHFFFAOYSA-N
Canonical SMILES C1CCC(CC1)C(=NCCN2CCOCC2)N

Introduction

Chemical Identity and Structural Features

N-(2-Morpholinoethyl)cyclohexanecarboximidamide belongs to the carboximidamide class, featuring a cyclohexane ring substituted with a carboximidamide group (-C(=NH)NH2) and a morpholinoethyl side chain. The IUPAC name, N'-(2-morpholin-4-ylethyl)cyclohexanecarboximidamide, reflects its connectivity: a morpholine ring (a six-membered heterocycle with one oxygen and one nitrogen atom) is attached via an ethyl linker to the carboximidamide nitrogen .

Molecular Formula and Weight

  • Molecular Formula: C₁₃H₂₅N₃O

  • Molecular Weight: 239.36 g/mol (theoretical)

  • Alternative Names:

    • 1-Cyclohexyl-3-(2-morpholinoethyl)carbodiimide

    • NSC 163986

    • N-Cyclohexyl-N'-β-morpholinoethylcarbodiimide

Structural Characterization

  • SMILES: C1CCC(CC1)C(=NCCN2CCOCC2)N

  • InChIKey: ZTHKUKDGLHKBAL-UHFFFAOYSA-N

  • X-ray Crystallography: While direct crystallographic data for this compound is limited, related morpholine derivatives exhibit chair conformations for the morpholine ring and planar arrangements for the carboximidamide group .

Synthesis and Manufacturing

Synthetic Routes

The compound is synthesized through multiple pathways, primarily involving carbodiimide or carboximidamide formation:

Route 1: Carbodiimide Formation

  • Starting Materials: Cyclohexyl isothiocyanate and N-(2-aminoethyl)morpholine.

  • Reaction: Dehydration of the intermediate thiourea using p-toluenesulfonyl chloride (TsCl) and potassium carbonate.

    • Yield: 67% (thiourea intermediate), 91% (final product) .

    • Mechanism: The thiourea undergoes desulfurization to form the carbodiimide .

Route 2: Carboximidamide Synthesis

  • Starting Materials: Cyclohexanecarbonyl chloride and 2-morpholinoethylamine.

  • Coupling Agents: Use of carbodiimides (e.g., EDC) or phosphonium reagents to form the carboximidamide bond .

Route 3: Urea Dehydration

  • Cyclohexyl isocyanate reacts with 2-(4-morpholinyl)ethyl diethylphosphoramidate in the presence of potassium carbonate (82% yield) .

Industrial Production

Large-scale synthesis employs optimized conditions to enhance yield and purity:

  • Solvents: Tetrahydrofuran (THF), acetone, or dichloromethane.

  • Catalysts: Benzyltriethylammonium chloride for phase-transfer catalysis .

  • Purity Control: Recrystallization from methanol or acetone achieves >95% purity .

Physicochemical Properties

PropertyValueSource
Boiling Point145°C (0.2 Torr)
Density1.12 ± 0.1 g/cm³
SolubilitySoluble in DMF, CH₂Cl₂, dioxane
pKa6.90 ± 0.10
Melting Point113–115°C (metho-p-toluenesulfonate salt)

Applications in Organic Synthesis

Peptide Coupling Agent

N-(2-Morpholinoethyl)cyclohexanecarboximidamide derivatives, particularly its methyl-p-toluenesulfonate salt (CMC metho-p-toluenesulfonate), are widely used as carbodiimide coupling agents . These reagents facilitate the formation of amide bonds between carboxylic acids and amines, critical in peptide synthesis:

  • Mechanism: Activates carboxyl groups to form reactive O-acylisourea intermediates, which react with amines to yield amides .

  • Advantages: High efficiency in polar aprotic solvents (e.g., DMF), minimal racemization, and compatibility with sensitive functional groups .

Sulfate Ester Synthesis

The compound enables the conversion of alcohols to sulfate esters via in situ generation of sulfating agents . This reaction is pivotal in prodrug design and polymer chemistry.

Biological and Pharmacological Relevance

Enzyme Inhibition Studies

While direct biological data for this compound is limited, structural analogs exhibit activity against enzymes such as carbonic anhydrase and proteases . The morpholine moiety contributes to binding at enzyme active sites through hydrogen bonding and hydrophobic interactions .

Drug Discovery Intermediates

The carboximidamide group serves as a precursor for amidines and guanidines, which are pharmacophores in antiviral and antihypertensive agents . For example, midodrine hydrochloride synthesis employs similar intermediates .

SupplierPurityPrice (USD/kg)Availability
Henan Aochuang Chemical98%$15–20Global
Zhuozhou Wenxi Import/Export99%+$10–15China
Sigma-Aldrich95%$64.78/1gUSA

Future Directions and Research Gaps

  • Mechanistic Studies: Elucidate the compound’s role in enzyme inhibition via crystallography or molecular dynamics .

  • Green Chemistry: Develop solvent-free or catalytic synthesis methods to reduce waste .

  • Biological Screening: Expand pharmacological profiling against emerging therapeutic targets (e.g., SARS-CoV-2 proteases).

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